molecular formula C21H12ClNO3 B11638988 4-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

4-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

Cat. No.: B11638988
M. Wt: 361.8 g/mol
InChI Key: HWQCBKICFQOWFS-UHFFFAOYSA-N
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Description

4-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is an organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 1-aminoanthraquinone. The reaction is carried out under standard amide formation conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds as follows:

  • Dissolve 4-chlorobenzoyl chloride and 1-aminoanthraquinone in a suitable solvent such as dichloromethane.
  • Add DCC and DMAP to the reaction mixture.
  • Stir the mixture at room temperature for several hours.
  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The anthraquinone core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the anthraquinone moiety can yield hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Studied for its role in drug development, particularly in designing compounds with improved pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in cellular processes, such as histidine kinases and membrane integrity proteins. By binding to these targets, the compound can disrupt essential cellular functions, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Similar structure but with an acetamide moiety instead of a benzamide.

    N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group on the benzamide moiety.

Uniqueness

4-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is unique due to the presence of the chloro group and the specific positioning of the anthraquinone core. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H12ClNO3

Molecular Weight

361.8 g/mol

IUPAC Name

4-chloro-N-(9,10-dioxoanthracen-2-yl)benzamide

InChI

InChI=1S/C21H12ClNO3/c22-13-7-5-12(6-8-13)21(26)23-14-9-10-17-18(11-14)20(25)16-4-2-1-3-15(16)19(17)24/h1-11H,(H,23,26)

InChI Key

HWQCBKICFQOWFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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